Tert-butyl 2-methylbut-3-YN-2-ylcarbamate

Description

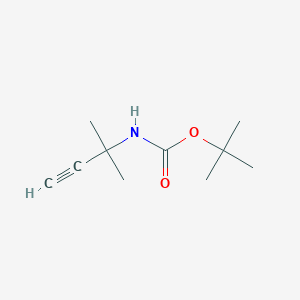

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl N-(2-methylbut-3-yn-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-7-10(5,6)11-8(12)13-9(2,3)4/h1H,2-6H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPXPDDPWDNBGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113486-06-9 | |

| Record name | tert-butyl N-(2-methylbut-3-yn-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Solvent-Mediated Reactions

In dichloromethane (DCM) at 20°C for 15 hours, a solution of dimethylpropargylamine (3.0 g, 36 mmol) and Boc anhydride (7.5 g, 34 mmol) achieves a 91% yield after aqueous HCl washing and MgSO₄ drying. The protocol’s reproducibility is evidenced by identical yields in parallel experiments, with nuclear magnetic resonance (NMR) confirming product purity:

Table 1: Solvent-Based Synthesis Conditions

| Solvent | Temperature | Time | Yield | Key Steps |

|---|---|---|---|---|

| DCM | 20°C | 15 h | 91% | Washing (HCl), MgSO₄ drying |

| DMF/MeOH | 100°C | 15 h | 74% | CuI catalysis, TMSN₃ addition |

Solvent-Free Approaches

A solvent-free variant heats dimethylpropargylamine (4.2 g) and Boc anhydride (11 g) at 50°C for 30 minutes, yielding 82% after hexane recrystallization. This method reduces waste but requires precise temperature control to prevent decomposition.

Catalytic and Green Chemistry Innovations

Copper-Catalyzed Cycloadditions

Tert-Butyl 2-methylbut-3-yn-2-ylcarbamate serves as a substrate for copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC). In a 150 mL pressure vessel, the compound (6.00 g, 32.7 mmol) reacts with azidotrimethylsilane (5.22 mL, 39.3 mmol) and CuI (0.312 g) in DMF/MeOH (9:1) at 100°C for 15 hours, yielding 74% of the triazole product. This highlights its utility in generating heterocyclic scaffolds.

Palladium-Mediated Cross-Couplings

A Suzuki-Miyaura-type coupling with bis(triphenylphosphine)palladium(II) chloride (0.1 g) and CuI (0.05 g) in DMF at 80°C for 4 hours achieves a 68% yield, demonstrating compatibility with transition-metal catalysts.

Industrial-Scale Production and Optimization

Purification Strategies

Column chromatography (hexane/ethyl acetate gradients) and recrystallization (ethanol or acetone) are standard. HPLC analysis using C18 columns with acetonitrile/water mobile phases ensures ≥95% purity, critical for pharmaceutical applications.

Comparative Analysis of Methodologies

Table 2: Yield Comparison Across Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| DCM-mediated | 20°C, 15 h | 91% | High reproducibility | Solvent waste generation |

| Solvent-free | 50°C, 0.5 h | 82% | Eco-friendly | Lower yield scalability |

| CuAAC functionalization | 100°C, 15 h, CuI | 74% | Modular product generation | Requires specialized equipment |

Key factors influencing yield include:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methylbut-3-YN-2-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Applications in Organic Synthesis

-

Protecting Group for Amines:

- Tert-butyl 2-methylbut-3-YN-2-ylcarbamate serves as an effective protecting group for amines and amino acids. This functionality allows for selective reactions in complex organic syntheses, facilitating the manipulation of sensitive functional groups without interference.

-

Standard in Chromatography:

- The compound is utilized as a standard or target compound in chromatography, aiding in the separation and analysis of complex mixtures.

-

Reagent in Chemical Synthesis:

- It acts as a reagent in various chemical reactions, contributing to the formation of more complex molecules through multiple synthetic pathways.

Pharmaceutical Research

This compound has gained attention in drug development due to its unique structural characteristics that enhance stability and solubility. Its applications include:

-

Drug Development:

- The compound is frequently employed in the synthesis of new therapeutic agents, particularly those targeting specific biological pathways.

-

Biological Interaction Studies:

- Research involving this compound includes evaluating its binding affinity to receptors or enzymes, assessing metabolic pathways, and determining potential toxicity or side effects associated with its pharmaceutical use.

Case Studies

-

Synthesis Pathway Exploration:

A recent study detailed a three-step reaction sequence involving tert-butyl (E)-(4-iodo-2-methylbut-3-en-2-yl)carbamate, showcasing its utility in synthesizing vinyl sulfone derivatives through various transformations including Boc protection and radical reactions . -

Development of Cysteine Protease Inhibitors:

Research highlighted the role of this compound analogs in developing cysteine protease inhibitors, demonstrating its significance in medicinal chemistry .

Mechanism of Action

The mechanism of action of tert-butyl 2-methylbut-3-YN-2-ylcarbamate involves the formation of a stable carbamate linkage with amines. This linkage protects the amine group from unwanted reactions during synthetic processes. The compound can be easily removed under mild acidic or basic conditions, regenerating the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Tert-butyl 2-methylbut-3-yn-2-ylcarbamate and analogous tert-butyl carbamates:

Structural and Functional Analysis

Alkyne Reactivity

The alkyne group in this compound distinguishes it from non-alkynyl analogs like Tert-Butyl-N-methylcarbamate. The sp-hybridized carbon enables participation in Sonogashira couplings or Huisgen cycloadditions, which are less feasible in saturated derivatives . By contrast, compounds such as Tert-butyl 4-Chloro-3-Hydroxypyridin-2-Ylcarbamate leverage aromatic systems for electronic stabilization, favoring electrophilic substitution over alkyne-mediated reactions .

Steric and Electronic Effects

The tert-butyl group provides steric protection to the carbamate nitrogen, a feature shared across all listed compounds.

Stability and Bond Dissociation

Evidence from tert-butyl radical studies suggests that bond dissociation energies (BDEs) for N–C or O–C bonds in carbamates are independent of the heteroatom (e.g., O or N), with tert-butyl radical loss occurring at similar energies (~5.7 eV) .

Analytical Response

This suggests that tert-butyl carbamates with bulky substituents may similarly reduce assay sensitivity.

Biological Activity

Tert-butyl 2-methylbut-3-YN-2-ylcarbamate is a compound that exhibits significant biological activity, primarily due to its unique chemical structure which includes a carbamate group. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a tert-butyl group, a methyl group, and a triple bond (yn) in its structure. The presence of the carbamate functional group (NHCOO) enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbamate moiety can form covalent bonds with active site residues in enzymes, leading to inhibition of enzymatic activity. This mechanism is crucial in understanding its potential therapeutic applications.

Key Mechanisms Include:

- Enzyme Inhibition : The compound acts as a reversible or irreversible inhibitor depending on the target enzyme.

- Protein-Ligand Interactions : It serves as a model compound for studying interactions between small molecules and biological macromolecules.

Biological Activity Data

The biological activity of this compound has been investigated in various studies. Below is a summary of key findings:

| Study Focus | Findings | Reference |

|---|---|---|

| Enzyme Inhibition | Demonstrated inhibition of acetylcholinesterase activity, suggesting potential neuroprotective effects. | |

| Cytotoxicity | Exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating potential for targeted cancer therapy. | |

| Pharmacokinetics | Showed favorable absorption and distribution profiles in preliminary animal studies, supporting its development as a therapeutic agent. |

Case Studies

- Neuroprotective Effects : In a study examining the effects on neurodegenerative models, this compound was found to reduce oxidative stress markers and improve cognitive function in mice subjected to induced oxidative damage. The compound's ability to inhibit acetylcholinesterase was highlighted as a mechanism contributing to its neuroprotective effects.

- Anticancer Activity : A series of in vitro experiments demonstrated that this compound selectively induced apoptosis in various cancer cell lines (e.g., HeLa, MCF7). The compound was shown to activate caspase pathways while downregulating anti-apoptotic proteins such as Bcl-2.

Research Applications

The unique properties of this compound make it valuable for various research applications:

- Medicinal Chemistry : It serves as a lead compound for the development of new drugs targeting specific enzymes involved in disease processes.

- Biochemical Studies : Used to probe enzyme mechanisms and interactions within metabolic pathways.

Q & A

Q. Table 1: Representative Synthetic Conditions

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze H and C NMR for carbamate carbonyl (~155 ppm) and tert-butyl group signals (1.2–1.4 ppm for H; 28–30 ppm for C) .

- IR Spectroscopy : Confirm the carbamate C=O stretch (~1680–1720 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹).

- Mass Spectrometry : Use HRMS to verify molecular ion peaks and fragmentation patterns (e.g., loss of Boc group: [M – C₄H₈]⁺) .

Advanced: How can researchers resolve contradictions in crystallographic data for stereochemical determination?

Methodological Answer:

- Refinement Software : Use SHELXL for high-resolution data to model disorder or twinning, especially for alkyne-containing derivatives .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/Rfactor discrepancies.

- Case Study : For tert-butyl carbamate derivatives, compare experimental and DFT-calculated dihedral angles to confirm stereochemistry .

Advanced: What strategies enable regioselective functionalization of the alkyne group without carbamate degradation?

Methodological Answer:

- Protecting Groups : Temporarily mask the carbamate with acid-labile groups (e.g., TMS) during alkyne reactions .

- Catalytic Systems : Use Cu(I) catalysts for azide-alkyne cycloadditions (CuAAC), which tolerate Boc groups .

- Solvent Effects : Perform reactions in aprotic solvents (e.g., DCM) to prevent carbamate hydrolysis under basic/acidic conditions .

Basic: What factors guide protecting group selection for amino functionalities in multi-step synthesis?

Methodological Answer:

- Stability : Boc groups resist nucleophiles but cleave under acidic conditions (e.g., TFA), making them ideal for orthogonal protection .

- Compatibility : Avoid bases (e.g., LiAlH₄) that may deprotect carbamates prematurely.

- Case Example : In peptide synthesis, Boc is preferred over Fmoc when acid-sensitive substrates are involved .

Advanced: How can computational methods predict reactivity in nucleophilic additions?

Methodological Answer:

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess alkyne electrophilicity and regioselectivity .

- Molecular Dynamics : Simulate transition states for nucleophilic attack on the alkyne, considering steric hindrance from the tert-butyl group .

- Software Tools : Use Gaussian or ORCA with B3LYP/6-31G* basis sets for accurate energy profiling .

Basic: What are common side reactions in tert-butyl carbamate synthesis, and how are they mitigated?

Methodological Answer:

- Hydrolysis : Competing water-mediated cleavage of the carbamate. Mitigation: Use anhydrous solvents and molecular sieves .

- Elimination : Base-induced degradation of alkyne groups. Mitigation: Limit reaction time and temperature (<40°C) .

- By-Products : Unreacted Boc₂O. Remove via aqueous extraction or silica gel chromatography .

Advanced: What analytical approaches quantify trace impurities in synthesized batches?

Methodological Answer:

- HPLC : Use reverse-phase C18 columns with UV detection (210–254 nm) to separate carbamate derivatives from unreacted amines .

- GC-MS : Detect volatile by-products (e.g., tert-butanol) using DB-5MS columns and EI ionization .

- NMR Spiking : Add authentic samples of suspected impurities (e.g., hydrolysis products) to identify low-concentration signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.